![molecular formula C13H14N2O5 B3121856 2-(4-氨基-1-氧代异吲哚林-2-基)戊二酸 CAS No. 295357-66-3](/img/structure/B3121856.png)
2-(4-氨基-1-氧代异吲哚林-2-基)戊二酸
描述
“2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid” is a chemical compound with the molecular formula C13H14N2O5 . It is also known as "2-(4-amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)glutaric acid" .
Synthesis Analysis
The synthesis of “2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid” involves a reaction with hydrogen in methanol. A mixture of 1-(4-nitro-1-oxoisoindolin-2-yl)propane-1,3-dicarboxylic acid dibenzyl ester, 10%Pd/C, and methanol is hydrogenated at 50 psi of hydrogen for 6 hours. The mixture is then filtered through celite and the celite pad is washed with methanol. The filtrate is concentrated in vacuo to give the final product .Molecular Structure Analysis
The molecular structure of “2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid” is represented by the formula C13H14N2O5 . The exact mass is 278.09000 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid” are as follows: The molecular weight is 278.26100 . The compound has a PSA of 120.93000 and a LogP of 1.06170 . The compound is very soluble with a solubility of 13.8 mg/ml .科学研究应用
Multiple Myeloma Treatment
Lenalidomide is an immunomodulatory agent approved for the treatment of multiple myeloma , a type of blood cancer. It acts by enhancing immune responses and inhibiting tumor growth. Specifically, it targets cereblon, an E3 ubiquitin ligase, leading to the degradation of Ikaros transcription factors (IKZF1 and IKZF3). These factors play crucial roles in myeloma cell survival and proliferation .
Myelodysplastic Syndrome (MDS) Therapy
In particular, lenalidomide is effective against 5q-deletion-associated myelodysplastic syndrome (del(5q)-MDS) . Patients with this subtype of MDS exhibit a deletion in chromosome 5q, leading to impaired red blood cell production. Lenalidomide helps restore erythropoiesis by promoting the growth of healthy blood cells .
Treatment of Non-Hodgkin’s Lymphoma
Lenalidomide shows promise in treating certain subtypes of non-Hodgkin’s lymphoma (NHL). It modulates the tumor microenvironment, affecting both malignant B cells and immune cells. Clinical trials are ongoing to explore its efficacy in NHL.
安全和危害
作用机制
Target of Action
It is known that this compound is an impurity of lenalidomide , which is a derivative of thalidomide and an immunomodulatory agent . Lenalidomide is a ligand of ubiquitin E3 ligase cereblon that induces the enzyme to degrade the Ikaros transcription factors IKAROS family zinc finger 1 (IKZF1) and IKZF3 .
Mode of Action
Lenalidomide interacts with its target, the ubiquitin E3 ligase cereblon, inducing the enzyme to degrade the Ikaros transcription factors IKZF1 and IKZF3 .
Biochemical Pathways
The degradation of ikzf1 and ikzf3 by lenalidomide, with which this compound is associated, can affect multiple biochemical pathways, including those involved in cell cycle regulation and immune response .
Pharmacokinetics
It is known that the compound is soluble in water , which could potentially influence its absorption and distribution in the body.
Result of Action
The degradation of ikzf1 and ikzf3, which is induced by lenalidomide, can lead to changes in cell cycle regulation and immune response .
属性
IUPAC Name |
2-(7-amino-3-oxo-1H-isoindol-2-yl)pentanedioic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c14-9-3-1-2-7-8(9)6-15(12(7)18)10(13(19)20)4-5-11(16)17/h1-3,10H,4-6,14H2,(H,16,17)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFZIZCDDQITQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2N)C(=O)N1C(CCC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid | |
CAS RN |
295357-66-3 | |
Record name | 2-(4-Amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)pentanedioic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0295357663 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-AMINO-1,3-DIHYDRO-1-OXO-2H-ISOINDOL-2-YL)PENTANEDIOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXZ82K265T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。